N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is a chemical compound that features a cyclopentene ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide typically involves the reaction of cyclopentene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopentene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
Uniqueness
N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of a cyclopentene ring and a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
612546-36-8 |
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Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[(1R)-cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3/t11-/m0/s1 |
InChI Key |
KFHANGVDOOPYBY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Origin of Product |
United States |
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